ethyl (1E)-N-cyanoethanimidate
Description
Overview of Imidates in Contemporary Organic Synthesis
Imidates, also known as imino ethers, are a class of organic compounds characterized by the functional group RC(=NR')OR''. They are recognized as valuable and versatile building blocks in contemporary organic synthesis. rsc.orgimist.ma Unlike the more common amides, the imidate functionality possesses both electrophilic and nucleophilic centers, which greatly enhances their utility as synthons. rsc.org
Their unique electronic reactivity has been extensively exploited for the synthesis of diverse nitrogen-containing heterocycles (N-heterocycles), which are pivotal structures in many biologically active compounds and natural products. rsc.orgimist.ma Imidates serve as precursors for a wide array of N-heterocycles, including oxazolines, quinazolines, imidazoles, and triazoles. rsc.org They can participate in various acid/base-catalyzed, metal-catalyzed, or radical-mediated C–N annulation reactions. rsc.org Furthermore, imidates act as soft nucleophiles that can coordinate with transition metals to form stable five-membered metallacycles, facilitating the activation of nearby C–H bonds for further reactions. rsc.org
Unique Reactivity Profile of N-Cyanoimidates within the Imidate Class
Within the broader family of imidates, N-cyanoimidates, which feature a cyano group (-C≡N) attached to the imine nitrogen, exhibit a distinct reactivity profile. This cyano group significantly influences the electronic properties of the imidate system, making N-cyanoimidates versatile intermediates for the synthesis of specific classes of compounds. organic-chemistry.org
For instance, N-cyanoimidates are readily available precursors for the synthesis of N-aroyl-N′-arylguanidines through an unexpected demethylation–addition cascade reaction with aryl amines under mild conditions. thieme-connect.com They are also key reactants in the efficient, tandem condensation and reductive cyclization reactions to produce N4-substituted 2,4-diaminoquinazolines, which are important pharmacophores in certain drugs. organic-chemistry.org A mild, one-pot cyanoimidation of aldehydes using cyanamide (B42294) as the nitrogen source can produce N-cyanobenzimidates, which can then be cyclized to form 1,2,4-triazole (B32235) derivatives in high yields. organic-chemistry.org This specific reactivity underscores their importance as valuable intermediates in medicinal chemistry and materials science. thieme-connect.comorganic-chemistry.org
Historical Context and Evolution of Cyanoethanimidate Research
The exploration of N-cyanoimidates dates back to at least the mid-1960s. A 1965 patent described several methods for synthesizing N-cyanoimidates, including what is now known as ethyl N-cyanoacetimidate. google.com One of the primary methods outlined was the reaction of an orthoester, such as ethyl orthoacetate, with cyanamide in the presence of an acid anhydride (B1165640) like acetic anhydride. google.comchemicalbook.com This foundational work established a viable route to this class of compounds, paving the way for future investigations. google.com
Early research focused on the fundamental synthesis and characterization of these novel compounds. google.com In the decades that followed, the focus of research evolved from pure synthesis to the exploration of their synthetic utility. More recent studies, particularly from the 21st century, have highlighted the sophisticated applications of N-cyanoimidates in constructing complex molecular architectures. Research published in 2009 demonstrated their use in catalyst-free cyclization reactions to form triazoles. organic-chemistry.org Subsequent work in 2012 detailed their role in cascade reactions to build the quinazoline (B50416) scaffold. organic-chemistry.org By 2015, their utility was further expanded to the synthesis of aroylguanidines. thieme-connect.com This trajectory from fundamental synthesis to complex, multi-component reactions illustrates the growing appreciation for N-cyanoimidates as highly versatile and powerful tools in the organic chemist's arsenal.
Physicochemical Properties of Ethyl (1E)-N-cyanoethanimidate
| Property | Value | Source |
| IUPAC Name | ethyl N-cyanoethanimidate | nih.gov |
| CAS Number | 1558-82-3 | nih.govnbinno.com |
| Molecular Formula | C₅H₈N₂O | chemicalbook.comnih.gov |
| Molecular Weight | 112.13 g/mol | chemicalbook.comnih.gov |
| Appearance | White to off-white crystalline powder | nbinno.com |
| Melting Point | 78-82°C (decomposes) | nbinno.com |
| Density | 1.18 g/cm³ at 20°C | nbinno.com |
| Solubility | Soluble in DMF, DMSO; Sparingly soluble in ethanol (B145695) | nbinno.com |
| SMILES | CCOC(=NC#N)C | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1E)-N-cyanoethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWUINOWYHRAA-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/C#N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways to Ethyl 1e N Cyanoethanimidate and Analogs
Established Synthetic Methodologies for N-Cyanoimidates
Traditional syntheses of N-cyanoimidates, including ethyl (1E)-N-cyanoethanimidate, rely on robust and well-documented chemical transformations. These methods are characterized by their reliability and have been foundational in the industrial production of these intermediates.
The Pinner reaction, first described by Adolf Pinner in 1877, is a classic acid-catalyzed method involving the reaction of a nitrile with an alcohol. wikipedia.orgjk-sci.com The reaction proceeds under anhydrous conditions, typically using hydrogen chloride gas, to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgnrochemistry.com The mechanism begins with the protonation of the nitrile by a strong acid, which activates the nitrile group by forming a highly electrophilic nitrilium cation. nih.govd-nb.info This cation is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the imidate salt. nih.gov
For the synthesis of this compound, this reaction is adapted into a two-step process. google.com
Formation of the Pinner Salt : Acetonitrile (B52724) and absolute ethanol (B145695) are reacted in an anhydrous solvent like toluene (B28343) in the presence of hydrogen chloride gas. This step yields the intermediate, ethyl acetimidate hydrochloride. google.com
Reaction with Cyanamide (B42294) : The resulting Pinner salt is then reacted with an aqueous solution of cyanamide. The pH of the mixture is carefully adjusted, typically to between 6 and 7, using a base such as sodium hydroxide (B78521), to facilitate the formation of the final N-cyanoethanimidate product. google.compatsnap.com
The following table summarizes reaction parameters from a patented adaptation of the Pinner reaction. patsnap.com
| Reactant 1 | Reactant 2 | Base for pH Adjustment | Final pH | Reaction Time (min) | Product Content (%) |
| Ethyl imidate hydrochloride | 30% Cyanamide Solution | 30% Sodium Hydroxide | ~6.5 | 60 | 97.2 |
| Ethyl imidate hydrochloride | 35% Cyanamide Solution | 20% Sodium Hydroxide | ~6 | 30 | Not specified |
| Ethyl imidate hydrochloride | 25% Cyanamide Solution | 10% Sodium Hydroxide | ~5 | 10 | 86.9 |
The carbon atom of a nitrile group is inherently electrophilic, allowing for nucleophilic addition reactions across the carbon-nitrogen triple bond. libretexts.orglibretexts.org However, this reaction often requires activation of the nitrile group, for example, through protonation, to enhance its electrophilicity. nih.govchemistrysteps.com
A significant pathway to this compound that leverages this principle involves the direct reaction of an orthoester with cyanamide. Specifically, triethyl orthoacetate is reacted with cyanamide, often in the presence of a catalytic amount of acid like acetic anhydride (B1165640). nbinno.comchemicalbook.com In this reaction, the cyanamide acts as the nucleophile. The mixture is heated, and byproducts such as ethyl acetate (B1210297) and acetic acid are removed by distillation to drive the reaction to completion. The final product is then isolated by distillation under reduced pressure. chemicalbook.com
Detailed findings from literature provide specific conditions for this synthetic route. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst/Additive | Reaction Conditions | Yield (%) |
| Triethyl orthoacetate (0.12 mol) | Cyanamide (0.1 mol) | Acetic acid (few drops) | Reflux for 6 hours, then reduced pressure distillation. | Not specified |
| Ethyl orthoacetate (1.0 mol) | Cyanamide (1.0 mol) | Acetic anhydride (2.0 moles) | Heat to 130-140°C, distill off byproducts, then reduced pressure distillation. | 90 |
Alkylation represents another fundamental strategy for forming N-cyanoimidates. This approach begins with a precursor that already contains the N-cyano functionality, which is then alkylated to introduce the desired ester group. While specific examples detailing this route for this compound are less common in readily available literature, the methodology is a standard synthetic tool.
The general process would involve the N-alkylation of an N-cyanoamide or a related precursor. For instance, a salt of an N-cyanoimidic acid could be treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in a suitable solvent. The reaction proceeds via nucleophilic substitution, where the nitrogen or oxygen atom of the N-cyano precursor attacks the ethylating agent. The regioselectivity (O-alkylation vs. N-alkylation) can be a critical factor influenced by the counter-ion, solvent, and specific structure of the precursor. Mechanochemical methods, which involve solvent-free reactions in a ball mill, have also proven effective for the N-alkylation of various imide derivatives and represent a potential green alternative for this strategy. dntb.gov.ua
Novel and Green Synthetic Approaches for this compound Derivatives
In line with the principles of green chemistry, recent synthetic research has focused on developing more efficient and environmentally benign methods. These include one-pot multicomponent reactions and the use of metal-free catalysts to minimize waste and avoid toxic metal residues.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. nih.govnih.gov This approach offers significant advantages, including reduced reaction times, lower energy consumption, and minimized waste generation, by eliminating the need to isolate intermediates. mdpi.com
While many reported MCRs involving cyano-group-containing compounds lead to the formation of heterocyclic structures like imidazoles or quinolines, the underlying principles can be applied to the synthesis of acyclic N-cyanoimidates. nih.govmdpi.com A hypothetical one-pot synthesis of this compound could involve the simultaneous reaction of acetonitrile, ethanol, and a cyanamide source in the presence of a suitable catalyst. Such a process would represent a significant improvement in efficiency over the traditional two-step Pinner-based synthesis.
The development of metal-free catalytic systems is a major goal in sustainable chemistry, aiming to replace potentially toxic and expensive transition metal catalysts. researchgate.nethelsinki.fi Metal-free approaches offer cleaner reaction profiles and produce products free from metal contamination, which is particularly important in the synthesis of pharmaceutical and agrochemical intermediates.
For the formation of N-cyanoethanimidate, metal-free catalysts could be employed to promote the key bond-forming steps. For instance, a strong, non-metallic Brønsted acid or Lewis acid catalyst could be used to activate the nitrile for alcohol addition in a Pinner-type reaction, avoiding the use of gaseous hydrogen chloride. d-nb.info Furthermore, organocatalysts could facilitate the nucleophilic addition of cyanamide to an activated precursor. Recent advancements have demonstrated efficient metal-free cascade reactions for the formation of C-C and C-N bonds in the synthesis of other cyano-containing molecules, highlighting the potential of this strategy. nih.gov The use of heterogeneous, metal-free catalysts, such as certain conjugated organic polymers, also offers the benefits of easy separation and catalyst reusability. rsc.org
Regioselective Synthesis of (1E)-N-Cyanoethanimidate Isomers
The synthesis of ethyl N-cyanoethanimidate inherently involves the potential for forming two geometric isomers: (1E) and (1Z). However, existing and widely practiced synthetic routes predominantly yield the (1E)-isomer. This stereochemical outcome is largely governed by the reaction mechanisms and the relative stability of the isomers. While the term "regioselective" typically refers to the preference of one direction of bond making or breaking over another, in the context of this compound, the focus is on stereoselectivity—specifically, the preferential formation of the E-isomer over the Z-isomer.
The common synthesis methods, such as the reaction of ethyl orthoacetate with cyanamide or the reaction of an imidate hydrochloride with cyanamide, consistently produce the (E)-isomer. This suggests that the (E)-configuration, where the ethyl group and the cyano group are on opposite sides of the C=N double bond, is the more sterically favorable and thus the thermodynamically more stable product. The precise reaction conditions, including temperature and catalysts, are optimized to ensure the formation of this desired isomer.
Currently, the scientific literature available does not extensively detail specific methodologies designed to isolate or selectively synthesize the (1Z)-isomer, indicating that the (1E)-isomer is the isomer of primary industrial and synthetic importance. The focus of synthetic development has been on maximizing the yield and purity of this specific stereoisomer.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Several methods for the industrial production of this compound have been developed, each with distinct advantages and disadvantages concerning efficiency, selectivity, cost, and environmental impact. The two most prominent pathways are the orthoacetate route and the imidate hydrochloride (Pinner) route.
The Orthoacetate Route:
This method involves the reaction of triethyl orthoacetate with cyanamide. chemicalbook.com A common variation employs acetic anhydride as a reagent. chemicalbook.comnbinno.com The reaction is typically heated to drive the formation of the product. chemicalbook.comnbinno.com While capable of producing high yields, with some laboratory-scale preparations reporting up to 90%, this method has been criticized for its suitability on an industrial scale. chemicalbook.comgoogle.com The use of acetic anhydride leads to the formation of ethyl acetate and acetic acid as by-products, which complicates the purification process. google.com Furthermore, the high temperatures (160-190°C) required for the distillation of by-products can lead to the decomposition of the desired product or its rearrangement. google.com
An improved version of this process involves carrying out the reaction in an alcoholic solution in the presence of an acid catalyst. google.com This modification allows the reaction to proceed at lower temperatures (40 to 140°C) and simplifies the work-up, as the primary by-product is the corresponding alcohol. google.com This catalytic approach offers a more efficient and safer alternative for large-scale production.
The Imidate Hydrochloride (Pinner) Route:
This is a two-stage process that begins with the Pinner reaction, where acetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride gas to form ethyl acetimidate hydrochloride. google.com This intermediate is then reacted with an aqueous solution of cyanamide to yield ethyl N-cyanoethanimidate. google.com
A significant drawback of this traditional method is the use of highly corrosive anhydrous hydrogen chloride gas, which necessitates specialized, corrosion-resistant equipment and stringent safety measures. google.com The process also generates a substantial amount of ammonium (B1175870) chloride as a by-product, which requires costly disposal. google.com However, refinements to this process have led to significant improvements in efficiency. An improved process utilizing acetonitrile, absolute ethanol, hydrogen chloride, and a cyanamide aqueous solution has been reported to increase the yield to over 90% and achieve a product purity of 99.5% or higher. google.com This improved method also boasts a smoother and safer reaction process. google.com
The following table provides a comparative overview of the two main synthetic pathways:
| Feature | Orthoacetate Route | Imidate Hydrochloride (Pinner) Route |
| Starting Materials | Triethyl orthoacetate, Cyanamide | Acetonitrile, Ethanol, Hydrogen Chloride, Cyanamide |
| Key Reagents | Acetic Anhydride (optional), Acid Catalyst | Anhydrous Hydrogen Chloride |
| Reported Yield | Up to 90% chemicalbook.com | > 90% (improved process) google.com |
| Reported Purity | Can be difficult to purify from by-products google.com | ≥ 99.5% (improved process) google.com |
| Advantages | Can be performed in a single stage. Catalytic version is simpler and safer. google.com | High purity and yield in the improved process. google.com |
| Disadvantages | Traditional method generates difficult-to-separate by-products and requires high temperatures. google.com | Traditional method uses corrosive HCl gas and produces significant salt waste. google.com |
| Industrial Scalability | Traditional method is considered a laboratory method; catalytic version is more suitable. google.com | Improved process is designed for industrial scale. google.com |
Mechanistic Insights into the Reactivity of Ethyl 1e N Cyanoethanimidate
Electrophilic and Nucleophilic Character of the Imidate Moiety in Ethyl (1E)-N-Cyanoethanimidate
The imidate moiety, characterized by the C=N double bond, is the primary locus of reactivity in this compound. This functional group confers a dual electrophilic and nucleophilic character to the molecule, allowing it to react with a wide range of reagents.
The carbon atom of the imidate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it a prominent electrophilic center, susceptible to attack by nucleophiles. This reactivity is analogous to the behavior of nitriles in the Pinner reaction, where protonation of the nitrogen atom creates a highly activated nitrilium cation that is readily attacked by nucleophiles like alcohols. rroij.comrroij.com Similarly, under acidic conditions, the protonation of the imidate nitrogen in this compound would significantly enhance the electrophilicity of the imidate carbon.
Table 1: Electronic Character of Key Functional Groups in this compound
| Functional Group/Atom | Primary Character | Description |
|---|---|---|
| Imidate Carbon (C=N) | Electrophilic | Electron-deficient due to bonding with electronegative N and O atoms; site of nucleophilic attack. |
| Imidate Nitrogen (C=N) | Nucleophilic / Basic | Possesses a lone pair of electrons; can be protonated or react with electrophiles. |
| Ethoxy Oxygen (-OEt) | Nucleophilic / Basic | Contains lone pairs of electrons that can participate in reactions, particularly protonation. |
| Cyano Carbon (C≡N) | Electrophilic | The carbon of the nitrile group is an electrophilic center. ebsco.com |
| Cyano Nitrogen (C≡N) | Nucleophilic / Basic | The nitrogen atom has a lone pair, making it a weak base and nucleophile. ebsco.com |
Role of the N-Cyano Group in Modulating Reactivity
The N-cyano group (-N-C≡N) is not merely a substituent but a powerful modulator of the electronic properties and reactivity of the imidate moiety. The cyano group is a potent electron-withdrawing group, a property that stems from the polarity of the carbon-nitrogen triple bond and the electronegativity of the nitrogen atom. nih.govnih.gov
This strong inductive and resonance electron-withdrawing effect has two major consequences:
Enhancement of Electrophilicity: The N-cyano group pulls electron density away from the imidate C=N bond. This intensifies the electron-deficient nature of the imidate carbon, making it significantly more electrophilic and thus more reactive toward nucleophiles. Studies on related nitrile-containing compounds have shown that adjacent electron-withdrawing groups markedly increase the electrophilicity of the reactive carbon center. nih.govnih.gov
Reduction of Nucleophilicity: The electron-withdrawing nature of the cyano group decreases the electron density on the imidate nitrogen. This reduces the availability of the nitrogen's lone pair, thereby diminishing its nucleophilicity and basicity compared to a standard N-alkyl or N-aryl imidate.
The cyano group itself can participate in reactions such as cycloadditions, adding another layer to the compound's chemical versatility. nih.gov The cleavage of the N-CN bond is also a possible reaction pathway, which could offer routes for aminocyanation. nih.gov
Table 2: Comparative Reactivity Modulated by the N-Cyano Group
| Property | Standard Imidate (e.g., N-alkyl) | N-Cyanoimidate | Rationale |
|---|---|---|---|
| Electrophilicity of Imidate Carbon | Moderate | High | The strong electron-withdrawing N-cyano group significantly increases the partial positive charge on the imidate carbon. nih.gov |
| Nucleophilicity of Imidate Nitrogen | Moderate | Low | The electron density of the nitrogen's lone pair is reduced by the adjacent N-cyano group. |
Reaction Intermediates and Transition States in Key Transformations
The reactions of this compound proceed through various intermediates and transition states, depending on the reactants and conditions.
In a typical reaction with a nucleophile (Nu⁻), the initial step is the attack on the electrophilic imidate carbon. This leads to the formation of a tetrahedral intermediate . The transition state for this step involves the partial formation of the new C-Nu bond and the rehybridization of the imidate carbon from sp² to sp³.
Key transformations include:
Aminolysis: The reaction with amines is expected to furnish amidinium compounds. rroij.com This transformation would proceed via a tetrahedral intermediate formed from the addition of the amine to the imidate carbon. Subsequent elimination of ethanol (B145695) from this intermediate yields the final product.
Hydrolysis: Under acidic conditions, imidates typically hydrolyze to form carboxylic esters. rroij.com The mechanism likely involves initial protonation of the imidate nitrogen, followed by the nucleophilic attack of a water molecule on the highly electrophilic carbon. This generates a protonated tetrahedral intermediate, which then collapses, eliminating a derivative of cyanamide (B42294) to produce the ethyl ester.
The transition states in these reactions can be conceptualized based on related processes. For instance, Michael-type additions can proceed through either a concerted mechanism involving a cyclic transition state or a stepwise mechanism. scispace.com While not a Michael acceptor, the concept of ordered, multi-center transition states can be applied to understand the concertedness of bond formation and cleavage in reactions of this compound.
Table 3: Proposed Intermediates in Key Reactions
| Reaction Type | Reagent | Proposed Intermediate Structure |
|---|---|---|
| Aminolysis | R₂NH | (CH₃)-⁻N-C≡N") |
| Acidic Hydrolysis | H₂O / H⁺ | (CH₃)-N-C≡N") |
Computational Chemistry Approaches to Elucidate Reaction Mechanisms of N-Cyanoethanimidates
Computational chemistry provides powerful tools for investigating the detailed mechanisms of reactions involving N-cyanoethanimidates at a molecular level. Methods such as Density Functional Theory (DFT) are particularly valuable for elucidating reaction pathways and understanding reactivity. nih.gov
Key applications of computational chemistry in this context include:
Electronic Structure Analysis: DFT calculations can be used to determine the ground-state electronic structure, molecular orbital energies, and atomic charges of this compound. This information provides a quantitative basis for the electrophilic and nucleophilic characters described earlier. Electrostatic potential maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites of chemical reactivity. rsc.org
Reaction Pathway Modeling: Researchers can model the entire reaction coordinate for transformations such as hydrolysis or aminolysis. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, offering insights into reaction rates and feasibility. nih.govnih.gov
Transition State Characterization: A crucial aspect of mechanistic studies is the location and characterization of transition state structures. Computational algorithms can identify these saddle points on the potential energy surface, providing precise geometric information about bond-making and bond-breaking processes. This level of detail is often inaccessible through experimental methods alone.
Correlation with Experimental Data: A significant strength of computational approaches is their ability to predict kinetic data that can be compared with experimental results. For example, studies on the reactivity of other nitrile-containing compounds with nucleophiles have shown a strong correlation between DFT-calculated activation energies and experimentally measured reaction rates, validating the predictive power of the computational models. nih.gov
Table 4: Application of Computational Methods in Mechanistic Studies
| Computational Method | Purpose in Studying N-Cyanoethanimidate Reactivity |
|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, atomic charges, and reaction energy profiles. nih.gov |
| Electrostatic Potential Maps (EPM) | Visualization of electrophilic and nucleophilic sites on the molecule. rsc.org |
| Transition State Searching | Determination of the precise geometry and energy of transition states for key reaction steps. |
| Solvation Models | To account for the effect of the solvent on reaction energetics and mechanism. |
Transformations and Synthetic Utility of Ethyl 1e N Cyanoethanimidate
Cycloaddition Reactions Involving Ethyl (1E)-N-Cyanoethanimidate
The presence of the C=N double bond in this compound allows it to participate in cycloaddition reactions, providing pathways for the construction of various heterocyclic systems.
While specific examples of cycloaddition reactions directly involving this compound are not extensively documented in the provided search results, the reactivity of similar N-cyanoimidate systems suggests their potential as dipolarophiles or dienophiles. For instance, analogous compounds are known to react with 1,3-dipoles such as azides in [3+2] cycloaddition reactions to form five-membered heterocycles like triazoles.
A related study on the reaction of 3,3-diaminoacrylonitriles (2-cyanoacetamidines) with heterocyclic azides demonstrates a novel method for the preparation of 1,2,3-triazoles bearing an N-hetaryl amidine moiety. This transformation proceeds via a base-catalyzed tandem reaction that includes a formal cycloaddition followed by a Cornforth-type rearrangement. The reaction is tolerant to a variety of substituents on both the acrylonitrile (B1666552) and the azide (B81097) components, affording the diheterocyclic compounds in moderate to high yields.
Table 1: Synthesis of N-Hetaryl-1,2,3-triazole-4-carbimidamides via Cycloaddition-Rearrangement
| Entry | Diaminoacrylonitrile | Heterocyclic Azide | Product | Yield (%) |
| 1 | N-benzyl-2-cyanoacetamidine | 6-azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | (Z)-5-amino-1-benzyl-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1H-1,2,3-triazole-4-carboximidamide | 98 |
| 2 | N-allyl-2-cyanoacetamidine | 6-azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | (Z)-5-amino-1-allyl-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1H-1,2,3-triazole-4-carboximidamide | 95 |
| 3 | N-propargyl-2-cyanoacetamidine | 6-azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | (Z)-5-amino-1-propargyl-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1H-1,2,3-triazole-4-carboximidamide | 85 |
Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent an efficient strategy for the rapid assembly of complex molecular architectures. While specific cascade reactions initiated by the cycloaddition of this compound are not detailed in the provided results, the concept can be illustrated by related transformations. For example, cascade reactions initiated by carbonazidates have been investigated, where an initial Huisgen cyclization can trigger subsequent transformations. nsf.govnih.govresearchgate.net These processes can be influenced by solvents, substituents, and catalysts, leading to a variety of nitrogen-containing heterocyclic products. nih.govresearchgate.net The potential for this compound to act as a partner in such cycloaddition-initiated cascades remains an area for further exploration.
Condensation and Addition Reactions of this compound
The electrophilic carbon of the imidate group in this compound is susceptible to attack by various nucleophiles, leading to a range of condensation and addition products.
This compound is a valuable precursor for the synthesis of amidine and guanidine (B92328) derivatives. Reaction with primary and secondary amines leads to the displacement of the ethoxy group and the formation of N-substituted N'-cyanoacetamidines. These reactions typically proceed under mild conditions.
Furthermore, reaction with guanidine can lead to the formation of more complex heterocyclic systems. For instance, the reaction of a related formimidate with guanidinium (B1211019) chloride in the presence of a base resulted in an unusual intramolecular cyclization to form a pyrimidine (B1678525) derivative. This highlights the potential for this compound to serve as a building block for various nitrogen-containing heterocycles.
Reactions of this compound with oxygen and sulfur nucleophiles are expected to proceed via nucleophilic attack at the imidate carbon.
With oxygen nucleophiles such as alcohols and phenols, the reaction would likely lead to the formation of a new imidate through trans-imidoylation, with the displacement of ethanol (B145695). libretexts.orgchemguide.co.uk The reaction is analogous to the Williamson ether synthesis where an alkoxide acts as the nucleophile. libretexts.org The reactivity would be dependent on the nucleophilicity of the oxygen nucleophile and the reaction conditions.
With sulfur nucleophiles , which are generally more nucleophilic than their oxygen counterparts, a similar reaction is anticipated. nih.gov Thiols (mercaptans) are expected to react with this compound to yield S-alkyl-N-cyanoethanethioimidates. youtube.comresearchgate.net Thiolate anions, being even stronger nucleophiles, would facilitate this transformation. nih.gov
Table 2: Predicted Products from Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile | Reagent | Predicted Product | Product Class |
| Alcohol (R'-OH) | This compound | This compound | New Imidate |
| Thiol (R'-SH) | This compound | S-Alkyl-N-cyanoethanethioimidate | Thioimidate |
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent carbon-based nucleophiles that readily add to carbon-heteroatom double bonds. libretexts.orgadichemistry.com
The reaction of this compound with a Grignard or organolithium reagent is expected to involve the nucleophilic addition of the carbanionic R group to the electrophilic carbon of the C=N bond. libretexts.orgyoutube.com This addition would form a tetrahedral intermediate, which upon acidic workup, would likely hydrolyze to a ketone. If two equivalents of the organometallic reagent are used, the initially formed ketone could be further attacked to yield a tertiary alcohol after workup. masterorganicchemistry.com This reactivity is analogous to the double addition of Grignard reagents to esters. masterorganicchemistry.com
Table 3: Predicted Products from Reactions with Organometallic Reagents
| Organometallic Reagent | Stoichiometry | Intermediate after Addition | Final Product after Workup | Product Class |
| R-MgX or R-Li | 1 equivalent | Magnesium or Lithium salt of an N-cyanoaminal | Ketone (R-C(=O)-CH3) | Ketone |
| R-MgX or R-Li | 2 equivalents | Magnesium or Lithium salt of an N-cyanoaminal, then addition to ketone | Tertiary Alcohol (R2C(OH)CH3) | Tertiary Alcohol |
Rearrangement Reactions of N-Cyanoethanimidate Scaffolds
The N-cyanoethanimidate framework is susceptible to several types of rearrangement reactions, leading to the formation of new heterocyclic and acyclic structures. These transformations often involve the intricate interplay of the cyano, imidate, and ethoxy functionalities.
One notable rearrangement is the thermally or photochemically induced cyclization, which can lead to the formation of various heterocyclic systems. For instance, intramolecular cycloaddition reactions can occur where the N-cyano group participates as a dienophile or dipolarophile. While specific studies on this compound are not extensively documented in this context, related N-cyano compounds have been shown to undergo such transformations.
Furthermore, rearrangements analogous to the Chapman and Dimroth rearrangements, which are well-known for other nitrogen-containing heterocycles and imidates, represent potential transformation pathways for the N-cyanoethanimidate scaffold. The Chapman rearrangement typically involves the thermal 1,3-migration of an aryl group from oxygen to nitrogen in an N-aryl imidate. organicreactions.org A study on N-cyanoimines, which share structural similarities with N-cyanoimidates, has explored this type of rearrangement. wvu.edu The Dimroth rearrangement involves the isomerization of certain heterocyclic compounds by the transposition of endocyclic and exocyclic heteroatoms, a process that could potentially be observed in derivatives of this compound under specific conditions. wikipedia.orgnih.govnih.gov
Another potential rearrangement pathway involves the Beckmann rearrangement of an oxime derivative of the N-cyanoethanimidate. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction transforms an oxime into an amide or a lactam and could be a viable route for modifying the core structure.
In the realm of heterocyclic synthesis, N-cyano compounds are valuable precursors. For example, they can react with hydroxylamine (B1172632) to form 1,2,4-oxadiazoles, a class of five-membered heterocycles with diverse biological activities. rsc.orgorganic-chemistry.orgnih.gov This transformation involves the initial formation of an amidoxime (B1450833) intermediate, which then undergoes cyclization.
The following table summarizes potential rearrangement and cyclization reactions involving the N-cyanoethanimidate scaffold, drawing analogies from related systems.
| Reaction Type | General Reactants | Potential Product | Key Features |
|---|---|---|---|
| Chapman-like Rearrangement | Aryl N-cyanoimidate | N-Aroyl-N'-cyanourea derivative | Thermal 1,3-aryl migration from oxygen to nitrogen. |
| Dimroth-like Rearrangement | N-cyano-pyrimidinium salt derivative | Isomeric pyrimidine derivative | Transposition of endocyclic and exocyclic nitrogen atoms. |
| [3+2] Cycloaddition | N-cyanoethanimidate and a 1,3-dipole (e.g., azide, nitrile oxide) | Triazole or Oxadiazole derivative | Formation of a five-membered heterocyclic ring. |
| Oxadiazole Synthesis | N-cyanoethanimidate and hydroxylamine | Substituted 1,2,4-oxadiazole | Involves formation of an amidoxime intermediate. |
Functional Group Interconversions of the N-Cyanoethanimidate Unit
The N-cyanoethanimidate unit possesses multiple reactive sites, allowing for a range of functional group interconversions. These transformations can selectively target the cyano group, the imidate C=N bond, or the ester-like ethoxy group, providing access to a variety of valuable synthetic intermediates.
Reduction Reactions:
The reduction of the N-cyanoethanimidate moiety can proceed via different pathways depending on the reducing agent and reaction conditions.
Reduction of the Cyano Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce nitriles to primary amines. libretexts.orgorganic-chemistry.org In the case of this compound, this would likely lead to the formation of an N-(aminomethyl)ethanimidate derivative. Milder reducing agents, or catalytic hydrogenation, could also potentially achieve this transformation.
Reduction of the Imidate Group: The imidate C=N double bond can also be targeted for reduction. Reagents such as sodium borohydride (B1222165) (NaBH₄), which are typically used for the reduction of imines, could potentially reduce the imidate to the corresponding N-cyanoamine. libretexts.org The combination of NaBH₄ with additives may enhance its reducing power for less reactive substrates. rsc.org
Complete Reduction: The use of powerful reducing agents like LiAlH₄ could potentially lead to the reduction of both the cyano and the imidate functionalities, as well as the ester-like portion, ultimately yielding a more extensively reduced amine product. wikipedia.org
Hydrolysis Reactions:
The hydrolysis of this compound can be catalyzed by either acid or base, leading to different products.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidate functionality is susceptible to hydrolysis. Protonation of the nitrogen atom would activate the carbon-nitrogen double bond towards nucleophilic attack by water. This process would likely lead to the formation of N-cyanoacetamide and ethanol. Further hydrolysis of the N-cyanoacetamide under more forcing acidic conditions could yield cyanoacetic acid and ammonia. chemistrysteps.comtcu.eduyoutube.comyoutube.com
Base-Catalyzed Hydrolysis: In the presence of a base, the ester-like ethoxy group is the more probable site of initial attack by a hydroxide (B78521) ion. This would lead to the formation of the corresponding N-cyanoacetimidate salt and ethanol. Subsequent reaction pathways would depend on the stability of this intermediate. chemistrysteps.comyoutube.com
Reactions with Organometallic Reagents:
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add to the electrophilic carbon atom of the imidate group. libretexts.orgmasterorganicchemistry.comyoutube.commdpi.com This reaction would result in the formation of a new carbon-carbon bond and, after workup, could lead to ketones or tertiary alcohols, depending on the subsequent stability and reactivity of the initial adduct. The cyano group could also potentially react with these strong nucleophiles.
The following interactive data table summarizes the expected products from various functional group interconversions of this compound based on the reactivity of analogous functional groups.
| Reaction Type | Reagent(s) | Expected Major Product | Functional Group Transformed |
|---|---|---|---|
| Reduction | LiAlH₄ (strong) | N-Ethyl-N'-(aminomethyl)amine derivative | Cyano, Imidate, and Ethoxy groups |
| Reduction | NaBH₄ (mild) | Ethyl N-cyanoethanamine | Imidate C=N bond |
| Acidic Hydrolysis | H₃O⁺, Δ | N-Cyanoacetamide | Imidate and Ethoxy groups |
| Basic Hydrolysis | NaOH, H₂O, Δ | N-Cyanoacetimidate salt | Ethoxy group |
| Organometallic Addition | RMgX or RLi, then H₃O⁺ | Ketone or Tertiary alcohol derivative | Imidate group |
Applications of Ethyl 1e N Cyanoethanimidate in the Synthesis of Complex Molecules
Construction of Nitrogen-Containing Heterocyclic Systemsrsc.orgbeilstein-journals.orgrsc.orgbeilstein-journals.org
The construction of nitrogen-containing heterocycles is a cornerstone of modern medicinal and materials chemistry. Ethyl (1E)-N-cyanoethanimidate serves as a versatile precursor for the synthesis of a wide array of these cyclic systems, ranging from five- and six-membered rings to more complex fused architectures.
Synthesis of Five-Membered Nitrogen Heterocycles (e.g., Pyrazoles, Imidazoles, Triazoles)beilstein-journals.orgrsc.orgbeilstein-journals.org
The synthesis of five-membered nitrogen heterocycles is a prominent application of this compound and related compounds. These heterocycles are prevalent in a vast number of biologically active compounds.
Pyrazoles: The reaction of β-ketonitriles with hydrazines is a well-established and versatile method for the synthesis of 5-aminopyrazoles. This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. While direct examples utilizing this compound are not extensively documented in readily available literature, the analogous reactivity of β-ketonitriles suggests its potential as a synthon for pyrazole (B372694) synthesis. For instance, the condensation of various β-ketonitriles with hydrazine (B178648) under microwave conditions provides a rapid and efficient route to 5-aminopyrazoles, which are valuable intermediates for further functionalization into compounds like pyrazolopyrimidinones. rsc.org
Imidazoles: this compound is a key intermediate in the industrial synthesis of 2-methyl-2-imidazoline. rsc.org Imidazolines and their oxidized counterparts, imidazoles, are significant structural motifs in many pharmaceutical agents. The synthesis of imidazoles can be achieved through the reaction of nitriles with 1,2-diamines. Base-promoted deaminative coupling of benzylamines with nitriles, for example, provides a direct, one-step synthesis of 2,4,5-trisubstituted imidazoles. rsc.org
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the condensation of nitriles with hydrazides in a base-catalyzed, one-step reaction. This method is tolerant of a diverse range of functional groups and the reactivity of the nitrile component is not significantly affected by electronic effects. researchgate.net Furthermore, copper-catalyzed three-component reactions of amines and nitriles offer an efficient pathway to fully substituted 1,2,4-triazoles. nih.gov While direct applications of this compound in these specific multicomponent reactions are not explicitly detailed, its nitrile functionality suggests its potential as a substrate in such transformations.
| Heterocycle | General Synthetic Strategy | Key Reactants | Potential Role of this compound |
| Pyrazoles | Condensation and cyclization | β-Ketonitriles, Hydrazines | As a β-ketonitrile equivalent |
| Imidazoles | Condensation and cyclization | Nitriles, 1,2-Diamines | As the nitrile component |
| Triazoles | Condensation and cyclization | Nitriles, Hydrazides/Amines | As the nitrile component |
Synthesis of Six-Membered Nitrogen Heterocycles (e.g., Pyridines, Pyrimidines, Triazines)beilstein-journals.orgrsc.orgbeilstein-journals.org
Six-membered nitrogen heterocycles are another important class of compounds accessible through reactions involving this compound and its derivatives.
Pyridines: A significant industrial application of this compound is its role as a crucial intermediate in the synthesis of the neonicotinoid insecticide, Acetamiprid. beilstein-journals.org The synthesis involves the reaction of ethyl N-cyanoethanimideate with benzylmethylamine in methanol. rsc.org This reaction highlights the utility of the imidate functionality in constructing the substituted pyridine (B92270) ring, a core component of many agrochemicals.
Pyrimidines: The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for the synthesis of dihydropyrimidinones. wikipedia.org While ethyl acetoacetate (B1235776) is the traditional β-dicarbonyl component, the use of ethyl cyanoacetate (B8463686) in Biginelli-type condensations has also been reported, leading to the formation of functionalized pyrimidines. iau.ir This suggests the potential for this compound, with its related functionality, to participate in similar multicomponent strategies for pyrimidine (B1678525) synthesis.
Triazines: The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles. This reaction can be catalyzed by various acids or bases. While the direct cyclotrimerization of this compound is not a commonly reported application, the nitrile group within the molecule could potentially participate in such reactions under appropriate conditions. A more common route to substituted triazines involves the sequential nucleophilic substitution of cyanuric chloride. wikipedia.org
Synthesis of Fused Heterocyclic Architecturesbeilstein-journals.org
The reactivity of this compound can be extended to the synthesis of more complex fused heterocyclic systems. Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can provide access to a variety of fused pyridoheterocycles. For example, heterocyclic substrates containing both a conjugated alkyne and a pendant nitrile can undergo a tetradehydro-Diels-Alder reaction to form a new pyridine ring fused to the original heterocycle. nih.gov Base-promoted tautomerization of the alkyne to an allene (B1206475) facilitates this cyclization at ambient temperatures. nih.gov
Role in Natural Product Synthesis Analoguesrsc.orgrsc.org
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its utility in constructing key heterocyclic cores suggests its potential role in the synthesis of natural product analogues. Many alkaloids and other biologically active natural products contain substituted pyridine, imidazole, or other nitrogen heterocyclic motifs. The ability to efficiently construct these ring systems using this compound as a starting material or key intermediate opens avenues for the synthesis of structurally simplified or modified analogues of complex natural products. This approach is valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved properties.
Utilization in the Preparation of Advanced Organic Materials Precursors
The nitrogen-rich heterocyclic compounds synthesized from this compound have potential applications in the field of materials science. For instance, triazine-based materials are known for their thermal stability and are used in the development of polymers and resins. The ability to introduce various functional groups onto the triazine ring allows for the tuning of the material's properties. Organophosphorus-based bridged triazine compounds, for example, have been synthesized and characterized for their potential applications. nih.gov The synthesis of such materials often involves the functionalization of a pre-formed triazine core, which can be derived from nitrile-containing precursors. Therefore, this compound could serve as a valuable starting material for the synthesis of monomers and precursors for nitrogen-rich polymers and other advanced organic materials with tailored electronic and physical properties.
Future Perspectives and Emerging Trends in Ethyl 1e N Cyanoethanimidate Research
Development of Asymmetric Synthesis Methodologies
Asymmetric synthesis is a critical field focused on creating specific enantiomers of chiral molecules, which is paramount in drug discovery where one enantiomer often accounts for the desired therapeutic effect while the other may be inactive or harmful. nih.gov While ethyl (1E)-N-cyanoethanimidate is an achiral molecule, it serves as a valuable prochiral substrate. The carbon-nitrogen double bond (C=N) within its structure presents an opportunity for stereoselective addition reactions.
Future research is anticipated to focus on the development of novel chiral catalysts—such as chiral Lewis acids or organocatalysts—to control the stereochemical outcome of reactions involving this imidate. chemrxiv.orgmdpi.com Methodologies could include:
Asymmetric Hydrogenation: The reduction of the C=N bond using a chiral catalyst to produce chiral N-cyano amines.
Asymmetric Addition Reactions: The addition of nucleophiles across the C=N bond, guided by a chiral catalyst, to generate enantioenriched products. mdpi.com
The successful development of such methods would provide a direct route to valuable chiral building blocks for synthesizing new, stereochemically pure active ingredients for pharmaceuticals and agrochemicals. nih.govyork.ac.uk The efficiency of these reactions is typically measured by enantiomeric excess (e.e.), which can be determined using techniques like chiral HPLC. york.ac.uk
Exploration of Catalytic Applications
The synthesis of this compound and its derivatives is moving beyond traditional stoichiometric reagents toward more advanced and efficient catalytic systems. This trend is driven by the need for higher yields, greater selectivity, and more sustainable processes.
Key emerging areas in catalytic applications include:
Nanocatalysis: The use of nanoparticle-based catalysts is gaining significant attention for its high efficiency in organic synthesis, including reactions involving the cyano group. benthamdirect.com For instance, magnetic nanoparticles have been successfully employed as catalysts in the synthesis of ethyl cyanoacetate (B8463686) derivatives, offering high yields and short reaction times. oiccpress.com Future work will likely explore similar nanocatalysts for the synthesis and functionalization of N-cyanoethanimidates.
Transition-Metal Catalysis: Transition metals are central to many modern synthetic reactions. nih.gov Research into novel transition-metal catalysts could unlock new reaction pathways for N-cyanoethanimidate derivatives, such as cross-coupling reactions where the cyano group acts as a leaving group or directing group. snnu.edu.cn
Recyclable Catalysts: To improve the economic and environmental viability of synthesis, there is a strong emphasis on developing catalysts that can be easily recovered and reused. nih.gov Supported catalysts, where the active catalytic species is anchored to a solid support, are particularly promising for large-scale industrial applications. nih.gov
Table 1: Comparison of Catalytic Approaches for Synthesis of Cyano-Compound Derivatives
| Catalytic Approach | Key Features | Potential Advantages for N-Cyanoethanimidate Chemistry | Representative Catalyst Examples |
| Nanocatalysis | High surface-area-to-volume ratio, unique electronic properties. | Increased reaction rates, high yields, potential for magnetic recovery and reuse. | Magnetic Nanoparticles (e.g., nano-Fe3O4@EA) oiccpress.com, Palladium Nanoparticles benthamdirect.com |
| Homogeneous Catalysis | Catalyst is in the same phase as reactants, high activity and selectivity. | Precise control over reaction conditions, access to complex molecular architectures. | Chiral Rhodium Complexes mdpi.com, Organocatalysts (e.g., L-proline) mdpi.com |
| Heterogeneous Catalysis | Catalyst is in a different phase from reactants, easy separation and recycling. | Simplified product purification, suitability for continuous flow processes, enhanced catalyst stability. | Supported Metal Catalysts, Covalent Organic Frameworks (COFs) nih.gov |
Integration into Flow Chemistry Systems
Flow chemistry, or continuous flow synthesis, is a modern manufacturing technology that is rapidly being adopted in the chemical industry, including for the production of agrochemical intermediates. cam.ac.ukacs.org Instead of large-scale batch reactors, reagents are pumped through a network of tubes where reactions occur. researchgate.netmit.edu The synthesis of this compound has been identified as a process that can be optimized for industrial production using continuous flow reactors. nbinno.com
The integration of its synthesis into flow systems offers numerous advantages over traditional batch processing: mt.comresearchgate.net
Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic reactions or hazardous reagents. mt.com
Improved Control and Efficiency: Precise control over parameters like temperature, pressure, and residence time leads to higher yields and purities. mt.comresearchgate.net
Process Intensification: Reactions can often be performed at higher temperatures and pressures, significantly accelerating reaction rates. mt.com
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), rather than redesigning large-scale reactors. researchgate.net
Given its use as a high-volume agrochemical intermediate, optimizing the synthesis of this compound using flow chemistry is a key trend for making its production more cost-effective, safer, and more efficient. thalesnano.com
Bio-inspired and Sustainable Synthesis of N-Cyanoethanimidate Derivatives
In line with the global push for environmental stewardship, future research will increasingly focus on developing "green" and bio-inspired synthetic routes for N-cyanoethanimidate derivatives. This involves adhering to the principles of green chemistry, which prioritize waste prevention, atom economy, energy efficiency, and the use of renewable resources. acs.orgnih.govgreenchemistry-toolkit.org
Emerging trends in this area include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions, making it an eco-friendly alternative to conventional heating. nih.gov This technique has been successfully applied to synthesize various nitrogen-containing heterocycles and cyanoacetamide derivatives. jchps.comnih.govmdpi.com
Use of Greener Solvents: A major source of chemical waste comes from traditional organic solvents. nih.govgreenchemistry-toolkit.org Research is exploring the use of less hazardous and more sustainable solvents, such as water, ionic liquids, or bio-derived solvents, for the synthesis of chemical intermediates. mdpi.com
Biocatalysis: Employing enzymes as catalysts offers significant advantages in terms of selectivity and mild reaction conditions (typically in water at ambient temperature). mdpi.comresearchgate.net While direct biocatalytic routes to this compound are not yet established, future research may explore engineered enzymes, such as nitrile hydratases or amide synthetases, for the synthesis of its precursors or derivatives. nih.govmanchester.ac.uknih.gov This bio-inspired approach mimics nature's synthetic strategies to achieve highly efficient and sustainable chemical production.
Table 2: Application of Green Chemistry Principles to N-Cyanoethanimidate Synthesis
| Green Chemistry Principle | Description | Application to N-Cyanoethanimidate Derivatives |
| Prevention acs.org | It is better to prevent waste than to treat or clean up waste after it has been created. | Optimizing reaction conditions in flow chemistry to minimize byproduct formation. |
| Atom Economy greenchemistry-toolkit.org | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. | Designing catalytic reactions that proceed via addition or condensation pathways with minimal waste. |
| Less Hazardous Syntheses skpharmteco.com | Design synthetic methods to use and generate substances with little or no toxicity. | Replacing toxic cyanating agents with safer alternatives; using biocatalysts to avoid harsh reagents. |
| Design for Energy Efficiency acs.org | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. | Utilizing microwave-assisted synthesis to reduce energy consumption and reaction times; employing highly active catalysts that function at lower temperatures. |
| Use of Catalysis nih.gov | Catalytic reagents are superior to stoichiometric reagents. | Shifting from stoichiometric base-mediated reactions to catalytic methods using recyclable nanocatalysts or organocatalysts. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the purity and structural integrity of ethyl (1E)-N-cyanoethanimidate in synthetic workflows?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., cyano, imidate) by analyzing absorption bands. For example, the C≡N stretch typically appears at 2200–2250 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve molecular structure, with chemical shifts for imidate protons (δ 4.1–4.3 ppm for ethyl groups) and cyano carbons (δ 115–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₅H₈N₂O, m/z 112.130) and fragmentation patterns .
- Elemental Analysis : Validates stoichiometric ratios (C: 53.55%, H: 7.19%, N: 24.98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors (vapor pressure: 8.561 mmHg at 25°C) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent aerosolization .
- Storage : Store in airtight containers at -20°C to minimize decomposition .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency due to the compound’s moderate polarity (logP: ~1.2) .
- Temperature Control : Maintain temperatures below 34.4°C (flash point) to prevent flammability risks .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imidate formation, monitoring progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can contradictory data between elemental analysis and mass spectrometry be resolved when analyzing derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions (e.g., dry nitrogen atmosphere) to exclude moisture interference .
- Complementary Techniques : Use X-ray crystallography to confirm molecular packing or gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities .
- Statistical Analysis : Apply Student’s t-test to assess significance of discrepancies between experimental and theoretical values .
Q. What experimental design strategies are effective for studying solvent and temperature effects on the stability of this compound?
- Methodological Answer :
- Factorial Design : Employ a 2³ full factorial design to test variables: solvent polarity (dielectric constant), temperature (25°C vs. 40°C), and exposure time (24h vs. 72h) .
- Response Variables : Measure degradation via HPLC-UV (λmax ~255 nm) and quantify byproducts using tandem MS .
- Robustness Testing : Include center points to assess nonlinear effects and ANOVA to identify significant factors (p < 0.05) .
Q. What mechanistic insights can be gained from studying the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Spectroscopic Probes : Use UV-Vis spectroscopy to detect metal-ligand charge transfer bands (e.g., d-d transitions in Cu²⁺ complexes at 600–800 nm) .
- Magnetic Susceptibility : SQUID magnetometry reveals geometry (e.g., octahedral Mn²⁺ vs. square planar Ni²⁺) .
- Computational Modeling : Density functional theory (DFT) calculates bond dissociation energies and predicts preferred coordination sites (e.g., cyano vs. imidate oxygen) .
Key Considerations
- Toxicology Gaps : No ecotoxicological data exists; prioritize acute toxicity assays (e.g., Daphnia magna LC50) for environmental risk assessment .
- Advanced Characterization : Pair experimental data with computational models to address mechanistic ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits (OELs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
